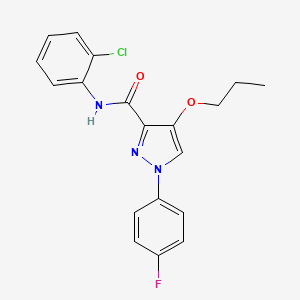
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as CPPC, is a novel compound that has shown promising results in scientific research. CPPC is a pyrazole derivative that has gained attention due to its potential therapeutic applications in various diseases. In
作用机制
The exact mechanism of action of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is not fully understood. However, N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been reported to inhibit the activity of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been reported to have various biochemical and physiological effects. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has also been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which reduces oxidative stress. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been reported to reduce the production of pro-inflammatory cytokines, which reduces inflammation.
实验室实验的优点和局限性
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several advantages for lab experiments. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a novel compound that has not been extensively studied, which makes it an attractive target for scientific research. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has shown promising results in various disease models, which makes it a potential therapeutic agent. However, N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has some limitations for lab experiments. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has low solubility in water, which makes it difficult to administer in vivo. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has also shown some toxicity in animal studies, which requires further investigation.
未来方向
There are several future directions for N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide research. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has shown promising results in various disease models, and further studies are required to investigate its potential therapeutic applications. Future studies should focus on the optimization of the synthesis method to improve the yield and purity of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. Further studies are also required to investigate the mechanism of action of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide and its effects on various signaling pathways. In addition, the pharmacokinetics and toxicity of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide should be investigated to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a novel compound that has shown promising results in scientific research. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves the reaction of 2-chlorobenzonitrile with 4-fluoroaniline to form 2-chloro-4-fluoroaniline, which is then reacted with 4-propoxy-1H-pyrazole-3-carboxylic acid to form N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has various biochemical and physiological effects, including the induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its novelty and potential therapeutic applications. However, N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has some limitations for lab experiments, including its low solubility in water and toxicity in animal studies. Future studies should focus on investigating the potential therapeutic applications of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, optimizing its synthesis method, and investigating its mechanism of action and toxicity.
合成方法
The synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves the reaction of 2-chlorobenzonitrile with 4-fluoroaniline to form 2-chloro-4-fluoroaniline. This intermediate is then reacted with 4-propoxy-1H-pyrazole-3-carboxylic acid to form N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. The synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been reported in various scientific journals, and the compound has been synthesized using different methods with varying yields.
科学研究应用
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c1-2-11-26-17-12-24(14-9-7-13(21)8-10-14)23-18(17)19(25)22-16-6-4-3-5-15(16)20/h3-10,12H,2,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXBOCIDWXMLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2912491.png)
![1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2912492.png)
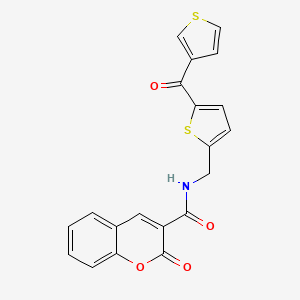
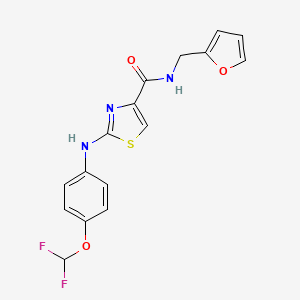


![1-[(4-Amino-1,2-dimethylpyrimidin-1-ium-5-yl)methyl]-3-carbamoylpyridin-1-ium diperchlorate](/img/structure/B2912501.png)
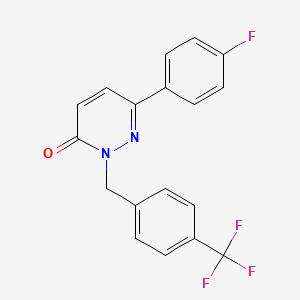
![5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2912503.png)
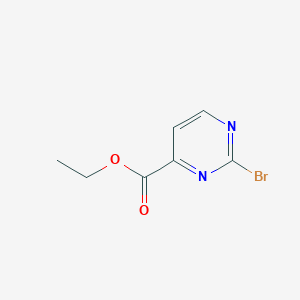
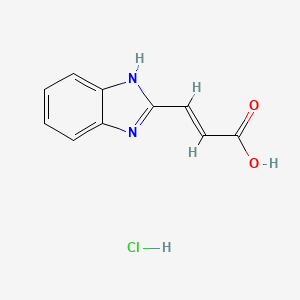
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2912510.png)
![2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2912511.png)